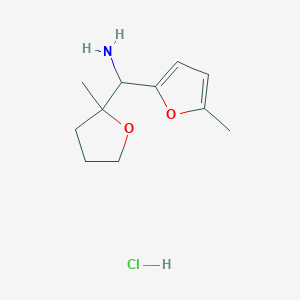
(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride” is an organic compound with the CAS Number: 1874428-99-5 . It has a molecular weight of 231.72 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(5-methylfuran-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine hydrochloride . The InChI code is 1S/C11H17NO2.ClH/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10;/h4-5,10,12H,2-3,6-8H2,1H3;1H . The InChI key is OEPMOKHASGVLQA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.72 . It is usually in the form of a powder . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Novel Aryloxyethyl Derivatives as Antidepressants
A study highlights the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential application in treating depression. These compounds, including a specific focus on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives, exhibited high affinity for the 5-HT1A receptor, significant selectivity over other receptors, and robust antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Anticholinesterase Activity
Research into novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine revealed compounds that are potent inhibitors of acetyl- (AChE) or butyrylcholinesterase (BChE). This work provides insight into the development of new treatments for conditions such as Alzheimer's disease by targeting enzyme inhibition to prevent neurotransmitter breakdown (Luo et al., 2005).
Ring-Opening Polymerization
The N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine using commercial aminoalcohols as initiators demonstrates the versatility of these compounds in creating polymers with controlled molar masses and narrow dispersities. This process allows for the synthesis of metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, indicating potential applications in materials science (Bakkali-Hassani et al., 2018).
Biomass-Derived Solvent Applications
2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is highlighted for its application in organic chemistry as an environmentally benign solvent. Its properties make it suitable for syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. The use of 2-MeTHF represents a step towards greener synthesis strategies in various industrial and pharmaceutical contexts (Pace et al., 2012).
Reductive Amination for Biomass Conversion
A straightforward procedure for the conversion of 5-(Hydroxymethyl)furfural (HMF) to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol via reductive amination presents a novel route for producing renewable building blocks. This method facilitates the creation of a diverse array of derivatives from HMF and various amines, offering a new pathway for utilizing biomass-derived compounds in chemical synthesis (Cukalovic & Stevens, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11;/h4-5,10H,3,6-7,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINKXFJZKENRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2(CCCO2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551651.png)
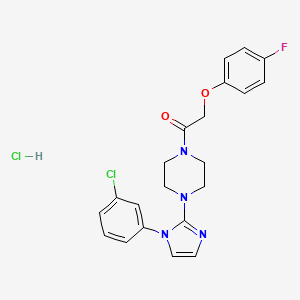


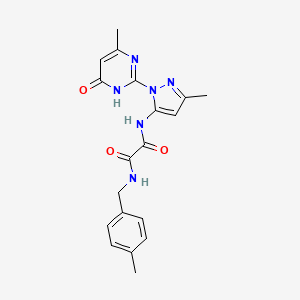

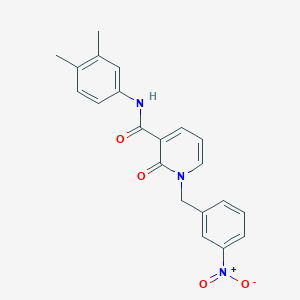
![1-(Chloromethyl)-3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2551662.png)

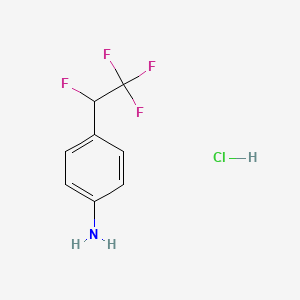
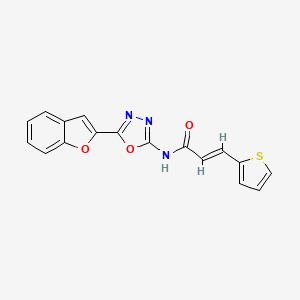
![6-Cyclopentyl-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2551669.png)
![3-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2551670.png)
